molecular formula C13H17NO5 B584176 5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone CAS No. 1798014-64-8

5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone

Cat. No.: B584176
CAS No.: 1798014-64-8
M. Wt: 267.281
InChI Key: RFXCZMQQLBUMCR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazolidinone ring, a hydroxymethyl group, and a methoxyphenoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form an intermediate, which is then further reacted to introduce the hydroxymethyl group and form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxyphenoxyethyl side chain can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the methoxyphenoxyethyl side chain.

Scientific Research Applications

5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may also play a role in modulating the compound’s biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone is unique due to its combination of functional groups and structural features

Properties

CAS No.

1798014-64-8

Molecular Formula

C13H17NO5

Molecular Weight

267.281

IUPAC Name

5-(hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO5/c1-17-11-4-2-3-5-12(11)18-7-6-14-8-10(9-15)19-13(14)16/h2-5,10,15H,6-9H2,1H3

InChI Key

RFXCZMQQLBUMCR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CC(OC2=O)CO

Origin of Product

United States

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